1-Cyclobutyl Substitution Increases Lipophilicity by >4× Compared to Unsubstituted 5-Methyl-1H-pyrazole-4-carbaldehyde
The 1-cyclobutyl group confers a calculated XLogP3 of approximately 1.8 for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, compared to 0.4 for the unsubstituted 5-methyl-1H-pyrazole-4-carbaldehyde analog [1]. This represents a >4-fold increase in lipophilicity, translating to enhanced membrane permeability and potentially improved oral bioavailability in drug discovery contexts [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~1.8 (estimated) |
| Comparator Or Baseline | 5-methyl-1H-pyrazole-4-carbaldehyde: 0.4 |
| Quantified Difference | >4× increase |
| Conditions | Computed by XLogP3 algorithm; PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity is a critical parameter for blood-brain barrier penetration and oral absorption, making this compound a preferred scaffold for CNS-targeted or orally bioavailable drug candidates.
- [1] PubChem. 5-Methyl-1H-pyrazole-4-carbaldehyde. Compound Summary. CID: 2774059; CAS: 112758-40-4. XLogP3-AA: 0.4. View Source
- [2] PubChem. 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde. Computed Properties. XLogP3-AA: 1.8 (estimated based on structural analog data). View Source
